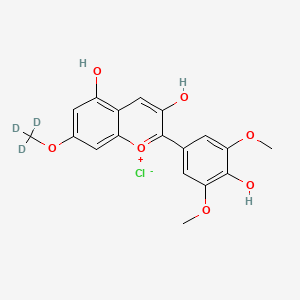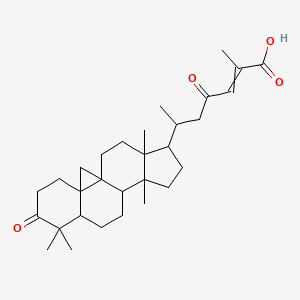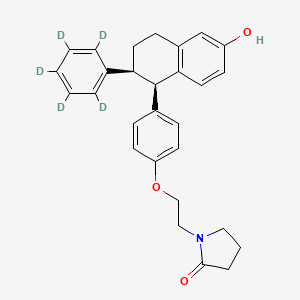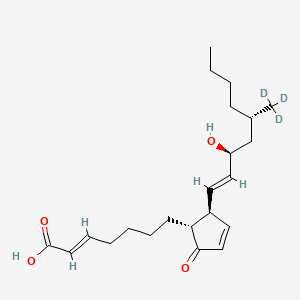
Mcl1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl1-IN-4 is a small molecule inhibitor that targets myeloid cell leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family. MCL-1 plays a crucial role in cell survival by preventing apoptosis, and its overexpression is often associated with various cancers, including hematologic malignancies and solid tumors . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment by selectively binding to MCL-1 and promoting apoptosis in cancer cells .
Preparation Methods
The synthesis of Mcl1-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
Mcl1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Mcl1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of MCL-1 inhibitors and to develop new analogs with improved potency and selectivity . In biology, this compound is employed to investigate the role of MCL-1 in cell survival and apoptosis, as well as its interactions with other BCL-2 family proteins . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1, such as multiple myeloma and acute myeloid leukemia . Additionally, this compound may have industrial applications in drug discovery and development, where it serves as a lead compound for the design of new anticancer drugs .
Mechanism of Action
Mcl1-IN-4 exerts its effects by selectively binding to the BH3-binding groove of MCL-1, thereby preventing MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK . This disruption of MCL-1’s anti-apoptotic function leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets of this compound include MCL-1 and its downstream effectors, which are involved in the regulation of mitochondrial membrane permeability and the release of cytochrome c .
Comparison with Similar Compounds
Similar compounds include venetoclax, which targets BCL-2, and navitoclax, which targets both BCL-2 and BCL-xL . Compared to these compounds, Mcl1-IN-4 is unique in its selectivity for MCL-1, making it a valuable tool for studying the specific role of MCL-1 in cancer biology . Other similar compounds include AZD5991 and S63845, which are also selective MCL-1 inhibitors currently under investigation in clinical trials .
Properties
Molecular Formula |
C28H26N2O5S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-(4-methylnaphthalen-1-yl)-2-[(3-morpholin-4-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |
InChI Key |
QFWAEPBEJCIANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=C(C=C3)C(=O)O)NS(=O)(=O)C4=CC=CC(=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


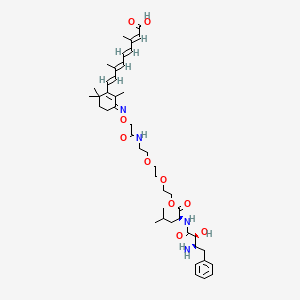
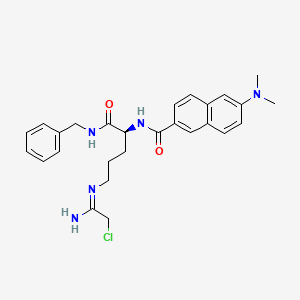
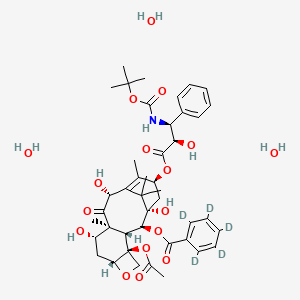


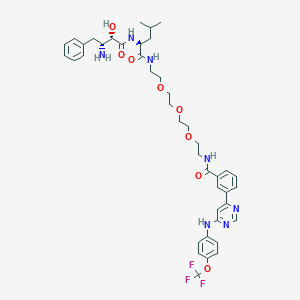
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
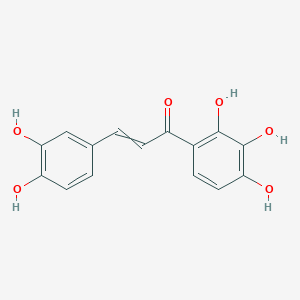
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
